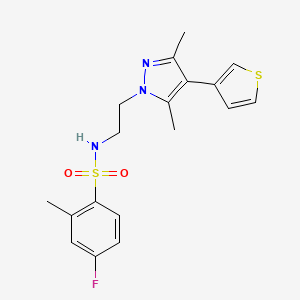

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Description

This compound features a pyrazole core substituted with a thiophen-3-yl group at position 4 and a 3,5-dimethyl motif. An ethyl linker connects the pyrazole to a 4-fluoro-2-methylbenzenesulfonamide group. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic or π-π interaction sites .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S2/c1-12-10-16(19)4-5-17(12)26(23,24)20-7-8-22-14(3)18(13(2)21-22)15-6-9-25-11-15/h4-6,9-11,20H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVHENKGXDYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazole ring: This can be achieved by the cyclization of a suitable hydrazine derivative with a diketone.

Introduction of the thiophene group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole.

Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Final assembly: The final compound is obtained by linking the pyrazole-thiophene intermediate with the fluoromethylbenzenesulfonamide under appropriate conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often screened for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases, given the presence of bioactive functional groups.

Industry

In the industrial sector, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their function by binding to active sites or allosteric sites.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Pyrazole vs. Triazole Derivatives : Compounds from the International Journal of Molecular Sciences (e.g., [7–9]) feature 1,2,4-triazole cores instead of pyrazole. Triazoles exhibit tautomerism (thione vs. thiol forms), which affects electronic properties and stability. The absence of tautomerism in the pyrazole-based target compound may enhance metabolic stability .

- Pyrazolo[3,4-d]pyrimidin Derivatives : The patent example () describes a pyrazolo-pyrimidin hybrid with a chromen-2-yl group. This larger, fused-ring system increases molecular weight (589.1 vs. ~393.5 for the target) and likely alters binding kinetics due to enhanced planar rigidity .

Sulfonamide Substituents

- 4-Fluoro-2-methylbenzenesulfonamide (Target) vs. 1-(2-Fluorophenyl)methanesulfonamide () : The target’s sulfonamide is attached to a disubstituted benzene (4-fluoro, 2-methyl), while the analog in has a 2-fluorophenylmethyl group. The methyl group in the target may reduce solubility but improve membrane permeability via increased lipophilicity .

- Comparison with Halogenated Sulfonyl Derivatives: Compounds [4–6] in incorporate halogens (Cl, Br) on phenylsulfonyl groups.

Thiophene vs. Other Aromatic Systems

The thiophen-3-yl group in the target provides sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) absent in purely hydrocarbon aromatic systems. By contrast, ’s chromen-2-yl group introduces oxygen-based polarity and conjugated π systems, which could influence redox properties .

Comparison with Other Routes

- Triazole Synthesis () : Involves cyclization of hydrazinecarbothioamides under basic conditions. This method is less applicable to pyrazole systems, which typically require different cyclizing agents .

- Suzuki Coupling () : Used to introduce aryl boronic acids to heterocycles. If applicable to the target compound, this could enable modular diversification of the thiophene or benzene rings .

Physicochemical Properties

Notes:

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene group and a benzenesulfonamide moiety . Its molecular formula is , with a molecular weight of 330.4 g/mol. The presence of the fluoro and methyl groups enhances its biological activity by modulating interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The pyrazole structure is known for its versatility in medicinal chemistry, exhibiting a range of pharmacological effects:

- Antibacterial Activity : Pyrazoles have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This compound may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation .

- Anticancer Properties : Research indicates that pyrazole derivatives can act as inhibitors of specific kinases involved in cancer progression. They may induce apoptosis in tumor cells through caspase activation pathways .

- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Overview

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide exhibited significant inhibition zones, suggesting potent antibacterial properties .

- Anticancer Research : In vitro studies on pyrazole derivatives showed promising results as cyclin-dependent kinase inhibitors, leading to reduced proliferation in cancer cell lines. The compound was noted for its ability to induce cell cycle arrest and apoptosis in human breast cancer cells .

- Anti-inflammatory Studies : Research on the anti-inflammatory effects demonstrated that pyrazole derivatives could significantly reduce edema in animal models. The mechanisms involved include inhibition of COX enzymes and reduction in the levels of inflammatory mediators like TNF-alpha .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Pyrazole core formation : Cyclocondensation of hydrazines with diketones or β-keto esters, as seen in analogous pyrazole-thiophene systems .

- Sulfonamide coupling : Reacting the pyrazole-ethylamine intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization strategies : Adjusting molar ratios (e.g., 1:1.2 for amine:sulfonyl chloride), temperature (0–25°C), and reaction time (4–12 hours) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Assign proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) and confirm sulfonamide connectivity .

- IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, pyrazole C=N at 1600–1650 cm⁻¹) .

- X-ray crystallography : Resolve tautomeric forms (e.g., pyrazole vs. pyrazoline) and confirm regiochemistry of substituents .

Q. How can preliminary biological activity be evaluated for this compound?

- In vitro assays : Screen against enzyme targets (e.g., cyclooxygenase-2 for sulfonamide derivatives) at concentrations of 1–100 µM, using fluorescence or absorbance-based readouts .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s tautomeric behavior observed via spectroscopy?

- Variable-temperature NMR : Monitor proton shifts (e.g., NH or thiophene protons) to detect equilibrium between thione and thiol tautomers .

- DFT calculations : Compare experimental IR/NMR data with computed spectra for each tautomer to identify dominant forms .

Q. What strategies address discrepancies between theoretical and experimental molecular docking results for sulfonamide-protein interactions?

- Flexible docking protocols : Account for side-chain mobility in the binding pocket (e.g., using AutoDock Vina with 20–30 runs).

- MD simulations : Run 50–100 ns trajectories to assess binding stability and water-mediated interactions .

Q. How can the stability of the thiophene-pyrazole moiety be assessed under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS .

- Kinetic analysis : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life under storage conditions .

Q. What advanced techniques validate the compound’s electronic effects (e.g., fluorine-induced polarization)?

- XPS (X-ray photoelectron spectroscopy) : Measure binding energies of fluorine 1s electrons (~689–692 eV) to assess electron-withdrawing effects .

- Hammett substituent constants : Correlate substituent electronic parameters (σ) with reaction rates in nucleophilic substitution assays .

Q. How can researchers design SAR studies to optimize the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.